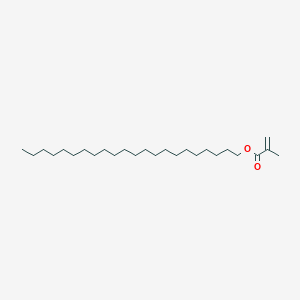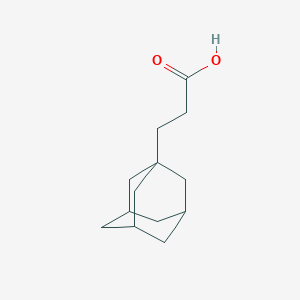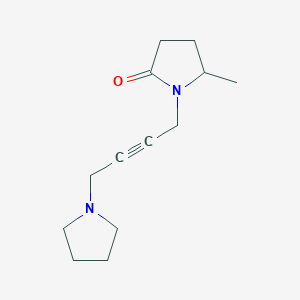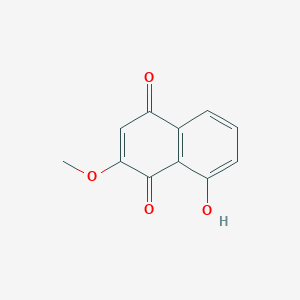
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzodiazepines and has been found to possess a wide range of pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been found to have potential as an antidepressant, antipsychotic, and antitumor agent. Additionally, it has been studied for its potential as a drug for the treatment of drug addiction and withdrawal symptoms.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine enhances the inhibitory effects of GABA, leading to its pharmacological effects.
Biochemische Und Physiologische Effekte
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been found to have several biochemical and physiological effects. It has been found to decrease neuronal excitability, increase the threshold for convulsions, and decrease muscle tone. It has also been found to have anxiolytic and sedative effects, which make it useful in the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has several advantages and limitations for lab experiments. One of the advantages is that it has a well-defined mechanism of action, which makes it useful for studying the GABA-A receptor. Additionally, it has been extensively studied, which means that there is a wealth of data available on its pharmacological properties. However, one of the limitations is that it has a complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One direction is to study its potential as an antidepressant and antipsychotic agent. Another direction is to study its potential as a drug for the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for the development of new derivatives of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine with improved pharmacological properties. Finally, there is potential for the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, and has potential as an antidepressant, antipsychotic, and antitumor agent. Its mechanism of action involves binding to the GABA-A receptor, which enhances the inhibitory effects of GABA. While it has several advantages for lab experiments, such as a well-defined mechanism of action, it also has limitations, such as a complex synthesis method and low solubility in water. There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, including the development of new derivatives and synthesis methods, and the study of its potential as an antidepressant and antipsychotic agent.
Synthesemethoden
The synthesis of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the benzodiazepine ring. The final step involves the introduction of a chloro group at the 2-position of the benzodiazepine ring.
Eigenschaften
CAS-Nummer |
17617-11-7 |
|---|---|
Produktname |
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Molekularformel |
C18H19ClN2 |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
2-chloro-5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN2/c1-20-10-11-21-9-8-13-4-2-3-5-15(13)18(21)16-12-14(19)6-7-17(16)20/h2-7,12,18H,8-11H2,1H3 |
InChI-Schlüssel |
VJIOOEKUNBUDGM-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Kanonische SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Andere CAS-Nummern |
47124-18-5 48187-65-1 |
Piktogramme |
Irritant |
Synonyme |
2-Chloro-5,6,7,9,10,14b-hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




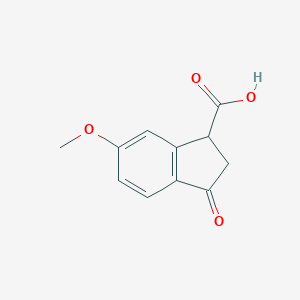
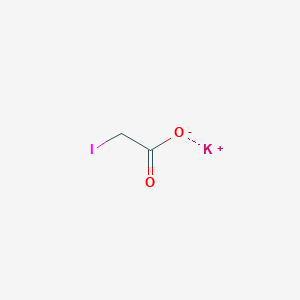
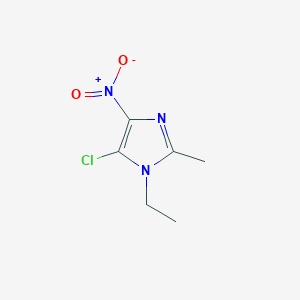
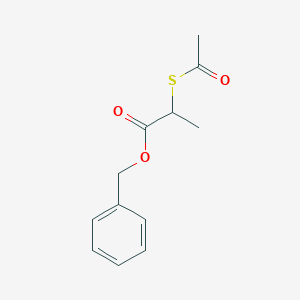
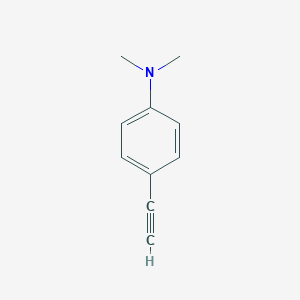

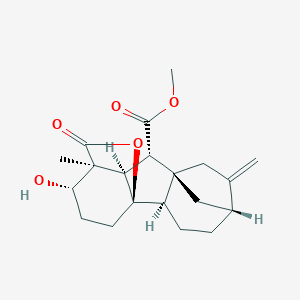
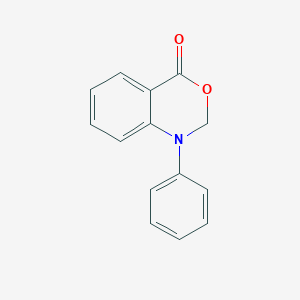
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
